molecular formula C8H20ClN B1484750 (2,2-Dimethylpentyl)(methyl)amine hydrochloride CAS No. 2097960-32-0

(2,2-Dimethylpentyl)(methyl)amine hydrochloride

Cat. No. B1484750
CAS RN: 2097960-32-0
M. Wt: 165.7 g/mol
InChI Key: SJCGASGAZZUMNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2,2-Dimethylpentyl)(methyl)amine hydrochloride” can be represented by the SMILES string CC(C)(C)CNC.[H]Cl . The InChI key is QRUYXKCCDNOAAX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Amines, including “this compound”, are known to be basic due to the presence of a lone pair of electrons on the nitrogen atom . They can react with acids to form salts .


Physical And Chemical Properties Analysis

Amines have several physical and chemical properties. They can form hydrogen bonds, which makes them more polar and gives them higher boiling points compared to hydrocarbons of similar molar mass . Amines are also soluble in water due to their ability to form hydrogen bonds with water molecules .

Scientific Research Applications

Nucleophilic Addition and Transformations

  • The nucleophilic addition of amines to the imidazole nucleus, leading to products with potential applications in synthetic chemistry, was demonstrated. This showcases the utility of similar compounds in forming stable products through nucleophilic addition reactions (Ohta et al., 2000).

Catalytic Transformations

  • The palladium-catalyzed carbonylative transformation of benzyl amines under additive-free conditions into methyl 2-arylacetates illustrates the potential of such compounds in facilitating direct carbonylative transformations, an important process in organic synthesis (Li et al., 2018).

Chromium Methyl Complexes

  • Chromium complexes involving methyl groups were synthesized, providing insight into the methylation process and its applications in organometallic chemistry. This highlights the role of chromium in forming organometallic complexes with potential catalytic applications (Noor et al., 2015).

Protection and Deprotection of Amines

  • A method for protecting primary amines against nucleophiles by incorporating them into an N-substituted 2,5-dimethylpyrrole system, from which the amine group can be regenerated, was discussed. This research offers a strategy for amine protection, crucial in peptide synthesis and modification processes (Breukelman et al., 1982).

Oxidative Transformations

  • The catalytic oxidation of alkylphenols to benzoquinones using copper(II) chloride–amine hydrochloride systems was explored, showcasing the utility of such systems in oxidative transformations and their potential application in the synthesis of fine chemicals and pharmaceutical intermediates (Shimizu et al., 1992).

Safety and Hazards

“(2,2-Dimethylpentyl)(methyl)amine hydrochloride” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling this compound .

Mechanism of Action

properties

IUPAC Name

N,2,2-trimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-5-6-8(2,3)7-9-4;/h9H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCGASGAZZUMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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